molecular formula C6H12F3N B12848119 N-Methyl-1,1,1-trifluoro-2-pentylamine CAS No. 1314960-54-7

N-Methyl-1,1,1-trifluoro-2-pentylamine

Cat. No.: B12848119
CAS No.: 1314960-54-7
M. Wt: 155.16 g/mol
InChI Key: FJPJIBYNAPGESZ-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-trifluoro-2-pentylamine is an organic compound with the molecular formula C6H12F3N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a pentyl group, with three fluorine atoms attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1,1-trifluoro-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-2-pentanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amine. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-trifluoro-2-pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1,1,1-trifluoro-2-pentanone, while reduction can produce N-Methyl-1,1,1-trifluoro-2-pentane.

Scientific Research Applications

N-Methyl-1,1,1-trifluoro-2-pentylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1,1,1-trifluoro-2-pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,1,1-trifluoro-2-propylamine
  • N-Methyl-1,1,1-trifluoro-2-butylamine
  • N-Methyl-1,1,1-trifluoro-2-hexylamine

Uniqueness

N-Methyl-1,1,1-trifluoro-2-pentylamine is unique due to its specific chain length and the presence of the trifluoromethyl group. This combination of structural features imparts distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1314960-54-7

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

1,1,1-trifluoro-N-methylpentan-2-amine

InChI

InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3

InChI Key

FJPJIBYNAPGESZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(F)F)NC

Origin of Product

United States

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